molecular formula C16H10ClN3O3S B12212872 5-chloro-3-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide

5-chloro-3-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide

Cat. No.: B12212872
M. Wt: 359.8 g/mol
InChI Key: GMWVKZARZSMKCN-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The ¹H NMR spectrum of the compound reveals distinct proton environments:

  • A singlet at δ 2.40–2.45 ppm (3H) corresponds to the methyl group at position 3 of the benzofuran ring.
  • Aromatic protons on the benzofuran core appear as doublets between δ 7.06–7.45 ppm , with coupling constants (J = 8.0–8.4 Hz) characteristic of vicinal protons in fused heterocycles.
  • Thiophene protons resonate as a multiplet near δ 7.60–7.90 ppm , consistent with the deshielding effect of the sulfur atom.
  • The oxadiazole proton appears as a singlet at δ 7.35–7.43 ppm , reflecting its unique electronic environment.

In the ¹³C NMR spectrum , key signals include:

  • A carbonyl carbon at δ 170.8 ppm for the carboxamide group.
  • The oxadiazole C=N carbons at δ 155.3–158.6 ppm .
  • Aromatic carbons of the benzofuran and thiophene rings between δ 111.7–146.7 ppm .

Infrared (IR) Spectroscopy and Functional Group Assignments

IR spectroscopy confirms critical functional groups:

  • A strong absorption at 1,606–1,635 cm⁻¹ corresponds to the C=N stretch of the oxadiazole ring.
  • The carboxamide C=O stretch appears at 1,643–1,706 cm⁻¹ , while N-H stretching vibrations are observed near 3,256 cm⁻¹ .
  • The C-Cl stretch is identified at 750–800 cm⁻¹ , consistent with aryl chlorides.

High-Resolution Mass Spectrometry (HRMS) Validation

HRMS analysis yields a molecular ion peak at m/z 419.0421 ([M+H]⁺), matching the theoretical mass of C₁₈H₁₂ClN₃O₃S (419.0424). Fragment ions at m/z 277 and 279 correspond to the loss of the thiophene-oxadiazole moiety, confirming the connectivity of the substituents.

X-ray Crystallography and Conformational Analysis

Although X-ray data for this specific compound are unavailable, related benzofuran-oxadiazole hybrids exhibit planar geometries with dihedral angles of 5–10° between the benzofuran and oxadiazole rings. The thiophene substituent likely introduces slight torsional strain, as observed in analogs where bulky groups perturb coplanarity.

Comparative Structural Analysis with Related Benzofuran-Oxadiazole Hybrids

Feature This Compound 6-Methyl Analog 5-Bromo Analog
Benzofuran Substituent 5-Chloro, 3-methyl 6-Methyl 5-Bromo
Oxadiazole Substituent Thiophen-2-yl Methyl Phenyl
C=O Stretch (cm⁻¹) 1,643–1,706 1,606 1,635
¹H NMR (Methyl) δ 2.40–2.45 δ 2.41 Not applicable

The thiophene substituent enhances π-conjugation compared to alkyl or phenyl groups, as evidenced by bathochromic shifts in UV-Vis spectra of similar compounds. Additionally, the electron-withdrawing chlorine atom at position 5 increases the electrophilicity of the benzofuran core, potentially influencing reactivity in further synthetic modifications.

Properties

Molecular Formula

C16H10ClN3O3S

Molecular Weight

359.8 g/mol

IUPAC Name

5-chloro-3-methyl-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C16H10ClN3O3S/c1-8-10-7-9(17)4-5-11(10)22-14(8)16(21)18-15-13(19-23-20-15)12-3-2-6-24-12/h2-7H,1H3,(H,18,20,21)

InChI Key

GMWVKZARZSMKCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)NC3=NON=C3C4=CC=CS4

Origin of Product

United States

Preparation Methods

Cyclization of 2-Hydroxyacetophenone Derivatives

A widely adopted method involves the cyclization of 2-hydroxyacetophenone derivatives under acidic conditions. For example, 5-chloro-3-methyl-1-benzofuran-2-carboxylic acid is synthesized via Claisen-Schmidt condensation between 2-hydroxy-5-chloroacetophenone and ethyl chloroacetate, followed by intramolecular cyclization in the presence of concentrated sulfuric acid. This method yields the benzofuran core with a carboxylic acid group at the 2-position, which is critical for subsequent amide bond formation.

Reaction Conditions:

  • Temperature: 80–100°C

  • Catalyst: H₂SO₄ (conc.)

  • Yield: 72–85%

Regioselective Chlorination and Methylation

Post-cyclization modifications introduce chloro and methyl groups at the 5- and 3-positions, respectively. Chlorination is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C, ensuring regioselectivity at the 5-position due to electron-donating effects of the adjacent oxygen atom. Methylation at the 3-position employs methyl iodide (CH₃I) and potassium carbonate in acetone, leveraging nucleophilic aromatic substitution.

Formation of the 1,2,5-Oxadiazole Ring

The 1,2,5-oxadiazole (furazan) ring is constructed via cyclocondensation of amidoximes with thiophene-2-carbonyl chloride. This step is critical for introducing the thiophene substituent at the 4-position of the oxadiazole.

Amidoxime Preparation

Thiophene-2-carboxamide is converted to its amidoxime derivative by treatment with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux. The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl group, yielding thiophene-2-carboximidamide.

Reaction Conditions:

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Yield: 88–92%

Cyclocondensation with Nitrile Oxides

The amidoxime undergoes cyclocondensation with in situ-generated nitrile oxides to form the 1,2,5-oxadiazole ring. For example, reaction with chloroacetyl chloride in the presence of triethylamine (TEA) produces the oxadiazole intermediate.

Key Parameters:

  • Activating Agent: T3P (propylphosphonic anhydride)

  • Temperature: 80°C

  • Yield: 87–97%

Carboxamide Linkage Formation

Coupling the benzofuran-2-carboxylic acid with the 4-(thiophen-2-yl)-1,2,5-oxadiazol-3-amine is achieved via activation of the carboxylic acid followed by nucleophilic acyl substitution.

Activation with T3P

The carboxylic acid is activated using T3P in dichloromethane, forming a reactive mixed anhydride. Subsequent addition of the oxadiazole amine at 0°C yields the target carboxamide.

Reaction Profile:

ParameterValue
ActivatorT3P (50% in EtOAc)
SolventDichloromethane
Temperature0°C → RT
Yield89–94%

Alternative Coupling Agents

Comparative studies highlight EDCl/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxybenzotriazole) as a viable alternative, though with lower yields (75–82%) due to side reactions.

Optimization and Purification Techniques

Solvent and Temperature Effects

  • Aqueous vs. Organic Media: Reactions conducted in water (e.g., Entry 5 in PMC7345688) show reduced yields (35–93%) but offer environmental benefits.

  • Microwave Assistance: Microwave irradiation reduces reaction times by 60% for cyclocondensation steps.

Chromatography and Recrystallization

Final purification employs silica gel chromatography (eluent: ethyl acetate/hexane) followed by recrystallization from dimethylformamide (DMF) to achieve >99% purity.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies for synthesizing 5-chloro-3-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide:

MethodYield (%)Purity (%)Reaction Time (h)Cost Efficiency
T3P-Mediated Coupling89–94992–4Moderate
EDCl/HOBt Coupling75–82976–8Low
Aqueous Cyclocondensation35–939512High

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, which can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole moiety, potentially converting it to amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides, while reduction of the oxadiazole can produce amines.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 5-chloro-3-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide involves several chemical steps. The compound features a complex structure with a molecular formula of C21H17ClN2O2SC_{21}H_{17}ClN_{2}O_{2}S and a molecular weight of 396.9 g/mol. The synthesis typically includes:

  • Formation of the Benzofuran Core : This is achieved through cyclization reactions involving 2-hydroxybenzaldehyde and acetylene derivatives under acidic conditions.
  • Amidation Reaction : The carboxylic acid group on the benzofuran is converted into an amide by reacting with suitable amines in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies have shown that derivatives of oxadiazoles exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Mechanism of Action : The compound may interact with specific enzymes or receptors involved in cell signaling pathways, potentially inhibiting tumor growth .
  • Case Studies : A series of oxadiazole derivatives have been evaluated for their cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Some derivatives demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

In addition to its anticancer potential, the compound may possess antimicrobial properties. Research indicates that certain oxadiazole derivatives exhibit activity against Gram-positive and Gram-negative bacteria. This suggests that compounds similar to this compound could be explored further for their antibacterial effects .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of such compounds. Modifications in the chemical structure can significantly influence their biological activities:

  • Electron-Withdrawing Groups (EWGs) : The presence of EWGs at specific positions on the aromatic rings has been linked to enhanced anticancer activity.
  • Substituent Effects : Variations in substituents on the oxadiazole ring can alter the interaction with biological targets, leading to improved potency against cancer cells .

Mechanism of Action

The mechanism of action of 5-chloro-3-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide involves its interaction with various molecular targets. The thiophene and oxadiazole moieties are known to interact with enzymes and receptors, modulating their activity. This compound may inhibit specific kinases or other enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Key Differences :

  • Substituents on Benzofuran : The target compound has a chlorine atom at position 5, while the analog bears a fluorine atom. Chlorine’s larger size and higher lipophilicity may enhance membrane permeability compared to fluorine.
  • Oxadiazole Substituent: The target compound’s oxadiazole is substituted with a thiophen-2-yl group, whereas the analog has a methyl group.

Implications :

  • Electronic Effects : The electron-withdrawing chlorine (vs. fluorine) may influence the carboxamide’s hydrogen-bonding capacity.
  • Bioactivity : Thiophene-containing compounds (e.g., ’s DNA-binding ligand) often exhibit enhanced target engagement due to aromatic stacking . The methyl-substituted analog may lack this advantage.
Feature Target Compound Analog (CAS 872868-48-9)
Benzofuran Substituent 5-Chloro, 3-methyl 5-Fluoro, 3-methyl
Oxadiazole Substituent Thiophen-2-yl Methyl
Potential Bioactivity Hypothesized DNA/protein interactions Unknown (limited data)
LogP (Predicted) Higher (Cl + thiophene) Lower (F + methyl)

Functional Analog: 2-[(2S)-2-(4-(5-(2-Hydroxyethoxy)thiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-5-yl)amino]acetic Acid ()

Key Similarities :

  • Oxadiazole-Thiophene Motif : Both compounds integrate oxadiazole and thiophene groups, which are associated with DNA-binding activity in ’s docking study (−6.58 kcal/mol binding energy).
  • Carboxamide Linkage : The target compound’s carboxamide may mimic the hydrogen-bonding capacity of the acetic acid moiety in this analog.

Key Differences :

  • Core Structure : ’s compound uses a bis-thiophene-oxadiazole scaffold, while the target compound employs a benzofuran core.
  • Solubility : The hydroxyethoxy group in ’s compound likely enhances aqueous solubility compared to the target’s lipophilic benzofuran.

Implications :

Oxadiazole Derivatives: ANAZF (CAS 155438-11-2)

Key Contrasts :

  • Substituents : ANAZF features nitro and azo groups on its oxadiazole ring, which are explosive-related functionalities, unlike the target compound’s thiophene and benzofuran moieties.

Implications :

  • Substituent choice dramatically alters application: electron-deficient groups (nitro/azo) vs. aromatic systems (thiophene/benzofuran) dictate utility in explosives vs. bioactivity.

Biological Activity

5-Chloro-3-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, cytotoxic effects against various cancer cell lines, and its synthesis.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C16H10ClN3O3S
  • Molecular Weight : 359.8 g/mol
  • IUPAC Name : 5-chloro-3-methyl-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide
  • SMILES : CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)NC3=NON=C3C4=CC=CS4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiophene and oxadiazole moieties are known to modulate enzyme and receptor activities, potentially inhibiting specific kinases or other enzymes involved in cellular signaling pathways. This modulation can lead to apoptosis in cancer cells, making it a candidate for anticancer therapy .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Cytotoxicity Assays :
    • The compound demonstrated significant cytotoxic effects against several cancer cell lines, including:
      • MCF-7 (breast cancer)
      • HeLa (cervical cancer)
      • A549 (lung cancer)
    • IC50 values ranged from 0.65 µM to 15.63 µM across different cell lines, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .
  • Mechanisms of Induction :
    • Flow cytometry assays revealed that the compound induces apoptosis in a dose-dependent manner. This was confirmed by increased levels of p53 expression and caspase-3 cleavage in treated cells, suggesting that the compound triggers apoptotic pathways effectively .

Comparative Studies

The following table summarizes the IC50 values of this compound compared to other known anticancer agents:

Compound NameCell LineIC50 Value (µM)Reference
5-Chloro...MCF-715.63
DoxorubicinMCF-710.38
Compound XA5490.65
TamoxifenMCF-710.38

Synthesis of the Compound

The synthesis involves multi-step organic reactions utilizing various reagents such as phosphorus pentasulfide for sulfurization and carbonyl compounds for condensation reactions. The synthetic route is optimized for high yield and purity in an industrial setting.

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